molecular formula C43H70O15 B12462025 Astrasieversianin VII

Astrasieversianin VII

Cat. No.: B12462025
M. Wt: 827.0 g/mol
InChI Key: SMZYCXAYGPGYRS-UHFFFAOYSA-N
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Description

Isoastragaloside II is a cycloartane-type triterpene glycoside isolated from the roots of Astragalus membranaceus, a traditional Chinese medicinal herb. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoastragaloside II can be extracted from Astragalus membranaceus using several techniques. One common method involves ethanol reflux extraction. The dried roots are sheared into segments and extracted with 70% ethanol in reflux for 2 hours. The extracts are then combined, filtered, and concentrated .

Industrial Production Methods

For industrial production, macroporous resin column chromatography is often employed. This method involves extracting the dried roots with ethanol, followed by filtration and concentration. The concentrated extract is then passed through a macroporous resin column to isolate Isoastragaloside II .

Chemical Reactions Analysis

Types of Reactions

Isoastragaloside II undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified glycosides and triterpenes with enhanced or altered biological activities .

Scientific Research Applications

Isoastragaloside II has a wide range of scientific research applications:

Mechanism of Action

Isoastragaloside II exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Astragaloside I
  • Astragaloside II
  • Astragaloside III
  • Astragaloside IV
  • Cycloastragenol

Uniqueness

Isoastragaloside II is unique due to its specific glycoside structure, which imparts distinct pharmacological properties. Compared to other similar compounds, Isoastragaloside II has shown a higher potency in anti-inflammatory and antioxidant activities .

Properties

Molecular Formula

C43H70O15

Molecular Weight

827.0 g/mol

IUPAC Name

[3,5-dihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate

InChI

InChI=1S/C43H70O15/c1-20(45)54-32-22(47)18-53-35(31(32)51)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-36-30(50)29(49)28(48)24(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3

InChI Key

SMZYCXAYGPGYRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(COC(C1O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O

Origin of Product

United States

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